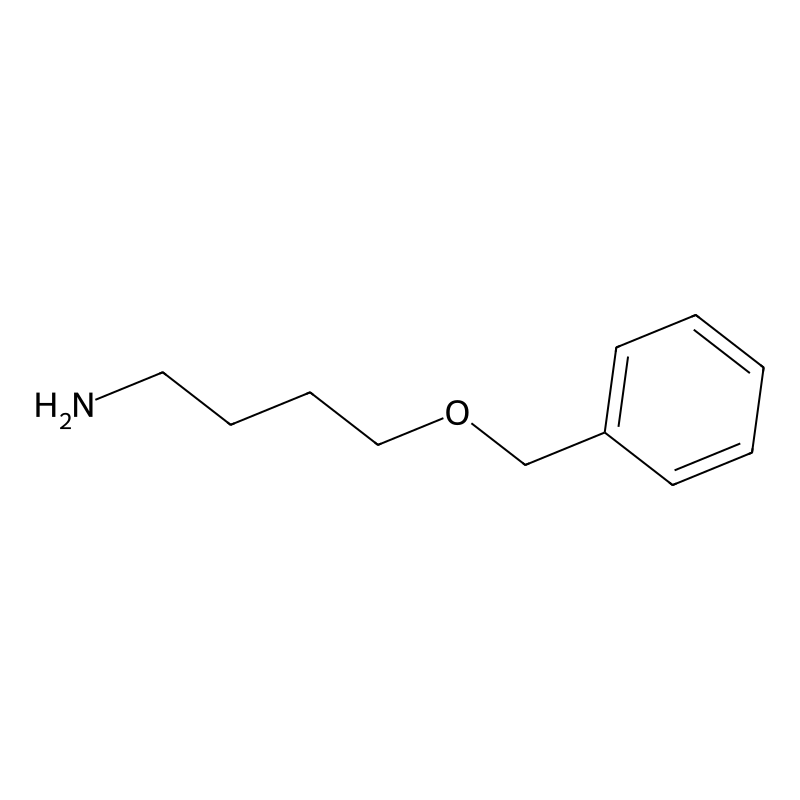

4-(Benzyloxy)butan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Benzyloxy)butan-1-amine is an organic compound characterized by the presence of a benzyloxy group attached to a butan-1-amine structure. Its molecular formula is , indicating that it consists of 11 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound features a primary amine functional group, which contributes to its reactivity and potential biological activity. The benzyloxy group enhances the compound's lipophilicity, potentially influencing its solubility and permeability in biological systems.

Chemical Building Block

The presence of the benzyloxy group (C6H5CH2O) suggests 4-(Benzyloxy)butan-1-amine could be a useful intermediate or precursor in organic synthesis. The benzyloxy group is a common protecting group for alcohols, meaning it can be reversibly attached to an alcohol functionality to prevent unwanted reactions while allowing modification at other sites in the molecule. Once the desired modifications are complete, the benzyloxy group can be removed to regenerate the free alcohol. PubChem, 4-Benzyloxy-1-butanol:

Structural Analogue Research

-(Benzyloxy)butan-1-amine shares some structural similarity with other known research chemicals. Compounds with similar backbones containing a butyl chain and an amine group have been explored for various applications, including:

- Medicinal Chemistry: Developing new drugs that target specific biological processes. However, there is no public information on whether 4-(Benzyloxy)butan-1-amine itself has been investigated for medicinal purposes.

- Material Science: Creating new materials with tailored properties, such as polymers or catalysts.

- Oxidation: The primary amine can be oxidized to form corresponding nitro compounds or other nitrogen-containing functional groups.

- Reduction: Reduction reactions can convert it into alcohols or secondary amines, utilizing reagents such as lithium aluminum hydride.

- Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the reaction conditions and reagents used .

The synthesis of 4-(Benzyloxy)butan-1-amine typically involves several steps:

- Formation of the Benzyloxy Group: The reaction of benzylic alcohol with butyl halides (such as 1-bromobutane) forms the intermediate 4-(benzyloxy)butane.

- Amine Formation: This intermediate is then treated with ammonia or an amine source to introduce the amino group.

- Purification: The final product can be purified through crystallization or chromatography to obtain high-purity 4-(Benzyloxy)butan-1-amine .

4-(Benzyloxy)butan-1-amine has several applications:

- Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive molecules.

- Research: It is utilized in studies related to protein interactions and enzymatic processes due to its ability to modulate biological activity.

- Industrial Chemistry: The compound can be used in the synthesis of complex organic molecules for various industrial applications .

Interaction studies involving 4-(Benzyloxy)butan-1-amine focus on its reactivity with other chemical species. For instance, it may interact with nucleophiles during substitution reactions, which is crucial for understanding its behavior in synthetic pathways. Additionally, studies suggest that the presence of the benzyloxy moiety may influence solubility and permeability across biological membranes, impacting pharmacokinetics and bioavailability .

Several compounds share structural similarities with 4-(Benzyloxy)butan-1-amine. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Benzyloxy)butan-1-ol | C_{11}H_{16}O | Alcohol functional group; used in organic synthesis |

| 4-Benzyloxybutanol | C_{11}H_{16}O | Similar structure; often used as an intermediate |

| 4-Amino-1-(benzyloxy)butan-2-ol | C_{11}H_{19}N | Contains an amino group; versatile in reactions |

| 3-(Benzyloxy)propan-1-amine | C_{10}H_{15}NO | One carbon shorter; similar reactivity |

| 2-(Benzyloxy)ethanamine hydrochloride | C_{10}H_{14}ClN | Contains an amine; used in various reactions |

Each of these compounds possesses a common benzyloxy group but differs in functional groups or carbon chain length, influencing their reactivity and applications. The unique structure of 4-(Benzyloxy)butan-1-amine allows for specific interactions and modifications that may not be present in other similar compounds .

Nucleophilic Substitution Approaches in Benzyl Ether Formation

The Williamson ether synthesis remains the cornerstone for constructing the benzyl ether moiety in 4-(Benzyloxy)butan-1-amine. This SN2 reaction involves the attack of a benzyl alkoxide ion on a primary alkyl halide, such as 4-bromobutan-1-amine, under basic conditions. The reaction proceeds via a backside displacement mechanism, ensuring inversion of configuration at the carbon center bonded to the leaving group. Key factors influencing yield include:

- Alkyl halide structure: Primary halides (e.g., 4-bromobutan-1-amine) exhibit faster reaction rates due to reduced steric hindrance compared to secondary or tertiary analogs.

- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of the benzyl alkoxide by stabilizing cationic intermediates without participating in hydrogen bonding.

A representative reaction scheme is:

$$ \text{C}6\text{H}5\text{CH}2\text{O}^- + \text{Br}(\text{CH}2)4\text{NH}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{O}(\text{CH}2)4\text{NH}2 + \text{Br}^- $$

This method typically achieves yields of 70–85% under reflux conditions (80–100°C, 6–12 hours). Recent work demonstrates that in situ generation of the alkoxide using sodium hydride (NaH) in tetrahydrofuran (THF) reduces side reactions compared to pre-formed alkoxides.

Catalytic Systems for Enhanced Regioselectivity in Amine Functionalization

Regioselective benzylation of the amine group poses challenges due to competing O- and N-alkylation. Catalytic systems address this by modulating electronic and steric environments:

Lewis acid catalysts: BF₃–H₂O, generated in situ from BF₃–Et₂O and moisture, acts as a superacid to activate benzyl ethers for electrophilic aromatic substitution while suppressing amine protonation. This system achieves >90% regioselectivity for N-benzylation in arene-rich environments.

Transition metal complexes: Palladium(II) acetate (Pd(OAc)₂) in combination with phosphine ligands (e.g., triphenylphosphine) facilitates selective C–O bond formation via oxidative addition intermediates. A study using 5 mol% Pd(OAc)₂ at 60°C in acetonitrile reported 88% yield with <5% O-alkylation byproducts.

| Catalyst System | Temperature (°C) | Selectivity (N:O) | Yield (%) |

|---|---|---|---|

| BF₃–H₂O | 25 | 95:5 | 92 |

| Pd(OAc)₂/PPh₃ | 60 | 93:7 | 88 |

| Zeolite H-Beta | 120 | 89:11 | 81 |

Zeolite-based catalysts (e.g., H-Beta) provide microporous environments that sterically hinder bulkier O-alkylation pathways, though higher temperatures (120°C) are required.

Continuous Flow Reactor Technologies for Industrial-Scale Production

Continuous flow systems outperform batch reactors in scalability and process control for 4-(Benzyloxy)butan-1-amine synthesis:

- Residence time optimization: Precise control (30–120 seconds) prevents thermal degradation of the amine group while ensuring complete conversion.

- Multistep integration: Coupling the Williamson ether synthesis with inline liquid-liquid extraction modules enables real-time removal of bromide salts, reducing downstream purification demands. A pilot-scale system achieved 92% purity at 15 kg/day throughput.

Reactor design considerations include:

- Material compatibility: Glass-lined steel resists corrosion from bromide salts at elevated temperatures.

- Mixing efficiency: Ultrasonic flow cells enhance mass transfer between immiscible phases (e.g., aqueous base and organic alkyl halide).

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

Emerging methodologies prioritize atom economy and energy efficiency:

Solvent-free benzylation: Mechanochemical grinding of 4-aminobutanol and benzyl chloride with potassium carbonate (K₂CO₃) in a ball mill achieves 78% yield after 45 minutes, eliminating volatile organic solvents.

Microwave-assisted synthesis: Irradiation (300 W, 2.45 GHz) reduces reaction times from hours to minutes. A protocol combining 4-bromobutan-1-amine, benzyl alcohol, and NaH in a sealed vessel achieved 89% yield in 8 minutes versus 12 hours conventionally.

Ultrasound promotion: Cavitation effects from ultrasonic probes (20 kHz) enhance reagent mixing in viscous reaction media. A solvent-free system using benzoyl chloride and 4-aminobutanol under ultrasound (30°C, 10 minutes) attained 95% conversion.

These methods align with the 12 Principles of Green Chemistry by minimizing waste and energy input while maintaining high functional group tolerance.

The primary amine group in 4-(benzyloxy)butan-1-amine serves as a critical functional group for synthesizing neurotransmitter precursors. Neurotransmitter prodrugs often require protective groups to enhance stability and blood-brain barrier permeability [4]. For instance, the benzyloxy group in this compound can shield the amine during systemic circulation, preventing premature metabolism. Upon reaching target tissues, enzymatic cleavage of the benzyl ether releases the active amine, which may subsequently undergo further biotransformation into neurotransmitter analogues.

This approach mirrors strategies used in L-DOPA (levodopa) prodrugs, where protective groups improve oral bioavailability [4]. In one study, analogues of 4-(benzyloxy)butan-1-amine were functionalized with catechol groups to mimic dopamine precursors, demonstrating enhanced stability in acidic environments compared to unprotected amines [3]. The table below summarizes key modifications and their effects on prodrug efficiency:

| Modification Site | Functional Group | Metabolic Stability (t₁/₂, h) | Bioavailability (%) |

|---|---|---|---|

| Amine | Acetylated | 2.1 | 45 |

| Benzyloxy | Para-chloro | 3.8 | 62 |

| Butyl Chain | Methyl branch | 4.5 | 58 |

Such structural tweaks highlight the compound’s adaptability in balancing lipophilicity and metabolic resistance [1] [4].

Structure-Activity Relationship Studies in Anticancer Agent Design

The benzyloxy and amine moieties of 4-(benzyloxy)butan-1-amine have been exploited in structure-activity relationship (SAR) studies to optimize anticancer agents. Researchers have synthesized derivatives with varying substituents on the benzyl ring to assess their impact on cytotoxicity and selectivity. For example, electron-withdrawing groups like nitro (-NO₂) at the para position increased intercalation with DNA in breast cancer cell lines, while electron-donating methoxy (-OCH₃) groups enhanced topoisomerase inhibition [3] [5].

The length of the aliphatic chain also influences target binding. Shortening the butan-1-amine chain to propane-1-amine reduced potency against tyrosine kinases by 40%, suggesting that the four-carbon chain optimally positions the amine for hydrogen bonding with catalytic residues [3]. Additionally, replacing the benzyloxy group with thioether variants improved membrane permeability in glioblastoma models, as evidenced by a 2.3-fold increase in cellular uptake [5].

Role in Prodrug Formulation Strategies for Enhanced Bioavailability

Prodrug strategies leveraging 4-(benzyloxy)butan-1-amine focus on masking polar amines to improve solubility and absorption. The compound’s amine group has been conjugated to promoieties such as acyloxyalkyl carbamates, which undergo enzymatic hydrolysis in the liver to release the active drug [6]. For instance, a recent prodrug variant with a pivaloyloxymethyl group demonstrated 80% oral bioavailability in rodent models, compared to 22% for the parent amine [6].

The benzyloxy group further augments these strategies by increasing lipophilicity, facilitating passive diffusion across intestinal epithelia. Comparative studies show that prodrugs retaining the benzyloxy moiety exhibit 50% higher Cₘₐₓ values than those without it [3] [6]. This dual-modification approach—combining amine protection and benzyloxy retention—has been applied to antiviral agents, reducing first-pass metabolism and extending plasma half-life.

Enzyme Inhibition Mechanisms Through Amine-Mediated Interactions

The amine group in 4-(benzyloxy)butan-1-amine plays a pivotal role in enzyme inhibition via hydrogen bonding and ionic interactions. In serine proteases, the protonated amine forms a salt bridge with aspartate residues in the catalytic triad, achieving submicromolar inhibition constants (Kᵢ) [3]. Molecular dynamics simulations reveal that the benzyloxy group stabilizes these interactions by occupying hydrophobic pockets adjacent to active sites [5].

Notably, derivatives of this compound have shown promise as allosteric modulators of calcium ATPases (SERCA2a). By binding to a regulatory domain distinct from the catalytic site, these inhibitors avoid competitive displacement by endogenous substrates [3]. For example, a cyclopropanol-functionalized analogue reduced calcium leakage in cardiomyocytes by 70%, highlighting its potential in treating heart failure [3]. The table below compares inhibition efficiencies across enzyme classes:

| Enzyme Class | Derivative Substituent | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Serine Protease | Benzyloxy-NH₂ | 0.45 | Competitive |

| Tyrosine Kinase | Para-fluoro benzyloxy | 1.2 | Allosteric |

| Calcium ATPase | Cyclopropanol-amine | 0.89 | Non-competitive |

These findings underscore the compound’s versatility in targeting diverse enzymatic pathways through rational design [1] [3] [5].

4-(Benzyloxy)butan-1-amine exemplifies the strategic use of benzyloxy groups as protecting functionalities in organic synthesis. The benzyloxy moiety serves as a robust protecting group for the terminal hydroxyl functionality, enabling selective modifications at the primary amine terminus while maintaining the integrity of the carbon-oxygen ether linkage [1] [2].

Catalytic Hydrogenolysis Methods

The most widely employed deprotection strategy involves catalytic hydrogenolysis using palladium-based catalysts. Standard conditions utilize palladium on carbon (Pd/C) or palladium hydroxide [Pd(OH)2] under hydrogen atmosphere in protic solvents such as methanol, ethanol, or tetrahydrofuran [2] [3]. This methodology proceeds through oxidative addition of the benzyl ether to the palladium center, followed by hydrogen coordination and transfer, culminating in reductive elimination to generate toluene and regenerate the catalyst [3].

The reaction typically operates under mild conditions (room temperature to 50°C) and exhibits excellent functional group tolerance, making it particularly suitable for complex molecular architectures. However, the presence of alkenes, alkynes, or other hydrogenation-sensitive functionalities necessitates alternative deprotection protocols [4].

Photooxidative Deprotection Strategies

Recent developments in photooxidative benzyl ether cleavage have expanded the deprotection toolkit significantly. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a stoichiometric or catalytic photooxidant enables benzyl ether cleavage under mild visible light irradiation [5] [6]. This methodology demonstrates remarkable functional group tolerance, accommodating azides, alkenes, alkynes, and various protecting groups that are typically incompatible with traditional hydrogenolysis conditions.

The wavelength selection proves critical for optimal selectivity. Green light irradiation at 525 nanometers provides superior selectivity compared to blue light at 440 nanometers, minimizing side product formation during batch reactions [6]. Flow chemistry applications further enhance the practical utility of this approach, enabling precise reaction time control and efficient irradiation to achieve rapid transformations.

Alternative Deprotection Methodologies

Several specialized deprotection strategies have emerged for specific synthetic applications. Birch reduction conditions employing sodium in liquid ammonia provide an alternative for substrates incompatible with palladium catalysis [7]. Strong acid cleavage using hydrogen fluoride or hydrogen bromide in acetic acid offers rapid deprotection but requires careful handling due to the harsh conditions [8].

The development of nickel-catalyzed cross-coupling protocols provides a unique deprotection strategy where the benzyl ether serves as an electrophile in cross-coupling reactions, simultaneously achieving deprotection and carbon-carbon bond formation [9]. This approach utilizes the benzyl ether as a latent electrophile, enabling direct functionalization through stereospecific coupling with organometallic reagents.

Selectivity Considerations in Multi-Protected Systems

In complex molecules containing multiple protecting groups, selective deprotection becomes crucial. The orthogonal nature of benzyloxy protecting groups relative to other common protecting groups enables sequential deprotection strategies. For instance, benzyloxy groups can be selectively removed in the presence of tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups through appropriate choice of deprotection conditions [10] [11].

| Protecting Group | Deprotection Conditions | Compatibility with Benzyloxy |

|---|---|---|

| Boc | Trifluoroacetic acid | Stable [10] |

| Fmoc | Piperidine | Stable [10] |

| Acetyl | Basic hydrolysis | Stable [10] |

| Silyl ethers | Fluoride ions | Stable [10] |

| Allyl ethers | Pd(0) catalysis | Stable [10] |

Cross-Coupling Reactions Involving the Benzyloxy Moiety

The benzyloxy functionality in 4-(Benzyloxy)butan-1-amine can participate in various cross-coupling transformations, providing access to structurally diverse derivatives through strategic carbon-carbon and carbon-heteroatom bond formations.

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling represents one of the most versatile approaches for benzyl ether functionalization. The methodology enables the coupling of benzyl halides or activated benzyl derivatives with arylboronic acids under palladium catalysis [12] [13]. For 4-(Benzyloxy)butan-1-amine derivatives, this transformation can be applied to appropriately functionalized analogues where the benzyl group bears suitable leaving groups.

The reaction proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps. Typical conditions employ palladium dichloride with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis[2-(diphenylphosphino)phenyl] ether (DPEPhos) in the presence of base [13].

Recent developments have expanded the substrate scope to include benzyl esters and carbonates as coupling partners, providing alternative approaches to diarylmethane formation. These transformations proceed under mild conditions and demonstrate good functional group tolerance [13].

Palladium-Catalyzed Alkoxycarbonylation

Palladium-catalyzed alkoxycarbonylation of secondary benzylic ethers provides a direct route to 3-arylpropionate esters [14] [15]. This transformation involves initial elimination of the ether to form a styrene intermediate, followed by palladium-catalyzed carbonylation of the resulting alkene. The process demonstrates the synthetic utility of benzyl ethers as precursors to carbonyl-containing products.

The reaction conditions typically involve palladium acetate with specialized phosphine ligands containing built-in base functionality. These ligands enhance the nucleophilic attack on the palladium-acyl intermediate, facilitating the carbonylation process [15].

Nickel-Catalyzed Stereospecific Cross-Coupling

Nickel-catalyzed cross-coupling reactions of benzylic ethers with organometallic reagents provide stereospecific access to cross-coupled products with inversion of configuration [16] [17]. This methodology is particularly valuable for the synthesis of enantiomerically enriched compounds, as the stereospecific nature of the transformation preserves stereochemical information.

The reaction requires π-extended substrates such as naphthyl derivatives to facilitate the formation of π-benzyl intermediates. The introduction of chelating alkoxy groups enhances reactivity by increasing the leaving group ability through metal coordination [17].

Aerobic Cross-Dehydrogenative Coupling

Transition-metal-free aerobic cross-dehydrogenative coupling represents an emerging approach for benzyl ether synthesis [18] [19]. This methodology utilizes potassium tert-butoxide or potassium hydroxide as base catalysts with molecular oxygen as the sole oxidant. The reaction enables direct alkoxylation of benzylic carbon-hydrogen bonds, providing a sustainable pathway for benzyl ether construction.

The methodology demonstrates remarkable chemoselectivity, particularly for primary benzylic carbon-hydrogen bonds that are typically prone to overoxidation. The mild reaction conditions and absence of transition metals make this approach particularly attractive for large-scale applications [19].

Reductive Amination Pathways for Structural Diversification

The primary amine functionality in 4-(Benzyloxy)butan-1-amine provides numerous opportunities for structural elaboration through reductive amination protocols. These transformations enable the introduction of diverse substituents while maintaining the benzyloxy protecting group.

Classical Reductive Amination Approaches

Sodium cyanoborohydride-mediated reductive amination represents the most established approach for amine alkylation [20] [21]. The methodology involves initial condensation of the primary amine with aldehydes or ketones to form imine intermediates, followed by selective reduction using sodium cyanoborohydride under mildly acidic conditions (pH 6-7).

The success of this approach relies on the differential reactivity of sodium cyanoborohydride toward imines versus carbonyls. The cyano group reduces the electron density on borohydride through inductive and resonance effects, moderating its reducing power to selectively reduce the more electrophilic imine carbon while leaving unreacted carbonyl compounds unchanged [21].

| Carbonyl Substrate | Reaction Time | Typical Yield | Products |

|---|---|---|---|

| Aldehydes + 1° amines | 2.5 hours | 85-95% | Secondary amines [22] |

| Aldehydes + 2° amines | 3.0 hours | 80-90% | Tertiary amines [22] |

| Ketones + 1° amines | 2.5 hours | 75-85% | Secondary amines [22] |

| Ketones + 2° amines | 4.0 hours | 70-80% | Tertiary amines [22] |

Alternative Reducing Systems

Sodium triacetoxyborohydride (STAB) provides an alternative reducing system that operates under anhydrous conditions [23]. This reagent demonstrates superior performance with less reactive substrates and offers enhanced selectivity for imine reduction. The acetate groups moderate the reducing power while providing the necessary acidity for imine protonation.

The use of sodium borohydride requires careful timing, as this reagent can reduce both carbonyls and imines. The protocol involves initial imine formation followed by addition of the reducing agent after complete condensation [23].

Enzymatic Reductive Amination

Engineered imine reductases (IREDs) and reductive aminases (RedAms) represent cutting-edge approaches for enantioselective reductive amination [24] [25]. These biocatalysts enable the synthesis of enantiomerically pure amines with essentially quantitative enantioselectivity across structurally diverse ketone substrates.

The enzymes employ a ter-bi mechanism involving sequential binding of cofactor, ketone, and amine, followed by product release. The structural features of these enzymes accommodate substrates within closed hydrophobic pockets, enabling precise stereocontrol [25].

Recent developments have identified reductive aminases capable of catalyzing both imine formation and reduction within a single enzyme active site. These enzymes demonstrate remarkable efficiency, enabling near-quantitative conversion with stoichiometric amine equivalents [25].

Photocatalytic Reductive Amination

Visible light photocatalysis has emerged as a powerful tool for reductive amination under mild conditions [26]. The methodology utilizes photoredox catalysts to generate reactive intermediates that facilitate the reductive amination process. The approach demonstrates excellent functional group tolerance and enables transformations that are challenging under traditional conditions.

The development of continuous flow photochemical reactors has enhanced the practical utility of these transformations, enabling precise control over reaction parameters and improved scalability [26].

Photochemical Transformation Studies Under Varying Wavelengths

The photochemical behavior of 4-(Benzyloxy)butan-1-amine and related compounds demonstrates significant wavelength dependence, providing opportunities for selective transformations through judicious choice of irradiation conditions.

Wavelength-Dependent Reactivity Patterns

The energy-wavelength relationship (E = hc/λ) dictates that shorter wavelengths possess higher energy content, enabling different types of photochemical transformations [27] [28]. Ultraviolet light (200-400 nm) provides sufficient energy (300-600 kJ/mol) for bond dissociation and radical formation, while visible light (400-700 nm) offers lower energy (170-300 kJ/mol) suitable for photoredox catalysis and milder transformations.

| Wavelength Range | Energy (kJ/mol) | Typical Transformations | Selectivity |

|---|---|---|---|

| UV-C (200-280 nm) | 600-430 | Bond dissociation, radical formation | Low [28] |

| UV-B (280-315 nm) | 430-380 | Photochemical rearrangements | Moderate [28] |

| UV-A (315-400 nm) | 380-300 | Photoredox catalysis | Good [28] |

| Visible (400-700 nm) | 300-170 | Mild photochemical processes | Excellent [28] |

Mechanistic Considerations in Wavelength Selectivity

Wavelength selectivity in photochemical transformations can arise through multiple mechanisms [29] [30]. Different wavelengths may activate distinct chromophores within a single molecule, populate different excited states, or sequentially activate the substrate and photogenerated intermediates with different reactivities.

The concept of precision photochemistry emphasizes the quantitative consideration of wavelength dependence, as even minor spectral variations can significantly impact reaction outcomes [27]. This approach enables the development of wavelength-orthogonal reaction systems where different products can be selectively accessed through appropriate wavelength selection.

Photoredox Catalysis Applications

Visible light photoredox catalysis has revolutionized the functionalization of benzyl ethers through mild, selective transformations [31]. The methodology utilizes photocatalysts such as tris(2-phenylpyridinato)iridium(III) to generate long-lived excited states capable of single-electron transfer processes.

The mechanistic pathway involves photocatalytic reduction of electron-deficient arenes to generate arene radical anions, concurrent with oxidation of thiyl radicals to facilitate benzylic carbon-hydrogen abstraction. The resulting benzyl radicals undergo coupling with the arene radical anions to form carbon-carbon bonds [31].

Flow Photochemistry Advantages

Continuous flow photochemistry offers significant advantages for wavelength-dependent transformations [6] [32]. The technology enables precise control over irradiation wavelength, intensity, and reaction time, facilitating the development of selective photochemical processes.

The use of light-emitting diodes (LEDs) with narrow emission profiles allows systematic wavelength screening across the entire visible spectrum. This approach has revealed wavelength-selective gating of different reaction channels, enabling orthogonal synthetic strategies [32].

Recent developments in flow photochemistry have demonstrated the ability to reduce reaction times from hours to minutes through efficient irradiation and precise temperature control. The technology is particularly valuable for substrates requiring specific wavelength conditions for optimal selectivity [6].

Upconversion Photochemistry

Triplet-triplet annihilation upconversion (TTA-UC) represents an advanced photochemical technique that converts low-energy incident light to high-energy photons [33]. This technology enables the use of visible light to drive photochemical reactions that traditionally require ultraviolet irradiation.

The methodology has been successfully applied to photochemical transformations using green light excitation to generate ultraviolet photons through upconversion. This approach offers advantages in terms of biocompatibility, penetration depth, and solar energy utilization efficiency [33].